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Introduction
GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation

inhibitor that has been a subject of significant interest in antiviral research.[1][2] Maturation

inhibitors represent a class of antiretroviral agents that target the final stages of the viral life

cycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the

formation of infectious viral particles.[3][4] GSK3532795 was developed to overcome the

limitations of its predecessor, bevirimat, exhibiting potent activity against a broader range of

HIV-1 subtypes and variants with baseline polymorphisms that conferred resistance to the first-

generation compound.[2][3]

These application notes provide a comprehensive overview of the use of GSK3532795 in a

research setting, including its mechanism of action, in vitro and clinical data, and detailed

protocols for key experimental assays.

Mechanism of Action
GSK3532795 targets the final cleavage event in the HIV-1 Gag polyprotein processing

cascade, which is mediated by the viral protease.[3] Specifically, it inhibits the cleavage

between the capsid (CA) and spacer peptide 1 (SP1) domains.[4] This inhibition is achieved by

GSK3532795 binding to the CA-SP1 cleavage site within the Gag polyprotein, stabilizing the

immature Gag lattice and preventing the conformational changes necessary for protease-
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mediated cleavage.[4] The result is the production of immature, non-infectious virions with

defective cores, thus halting the viral replication cycle.[3][4]
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Caption: HIV-1 Maturation Pathway and Inhibition by GSK3532795.

Data Presentation
The following tables summarize the quantitative data for GSK3532795 from in vitro and clinical

studies.

Table 1: In Vitro Antiviral Activity of GSK3532795

Parameter Virus Type Cell Line Value Reference

EC50 Wild-type HIV-1 MT-2 cells 0.44 ± 0.16 nM
Not directly in

results

EC50

Bevirimat-

resistant variants

(e.g., V370A)

MT-2 cells
Potent activity

maintained
[3]

Protein Binding Human Serum - Low [3]

Fold-Change in

IC50 (FC-IC50)

vs. Wild-type

PI-resistant

clinical isolates
- 0.16 - 0.68 [3]

Table 2: Clinical Efficacy of GSK3532795 (Phase 2a Study)
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Parameter Dosage Duration Outcome Reference

Viral Load

Reduction

40-120 mg once

daily
10 days

>1 log10

reduction in HIV-

1 RNA

[3]

Efficacy vs.

Bevirimat

Resistance

40–120 mg once

daily
10 days

Similar viral load

reduction in

patients with or

without baseline

Gag

polymorphisms

associated with

bevirimat

resistance

[2]

Experimental Protocols
Detailed methodologies for key experiments involving GSK3532795 are provided below.

PhenoSense Gag/PR Assay
This assay is a single-cycle, pseudotype-based method to determine the phenotypic

susceptibility of HIV-1 to maturation inhibitors.

Principle: Patient-derived Gag and protease sequences are inserted into a replication-defective

HIV-1 vector containing a luciferase reporter gene. The resulting pseudotyped viruses are used

to infect target cells in the presence of varying concentrations of the test compound

(GSK3532795). Drug susceptibility is measured by the reduction in luciferase activity.

Protocol:

Viral RNA Extraction and Amplification:

Extract viral RNA from patient plasma samples.

Amplify the Gag and protease coding regions using reverse transcription PCR (RT-PCR).
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Construction of Resistance Test Vectors (RTVs):

Clone the amplified patient-derived Gag-PR sequences into an HIV-1 vector that is deleted

in the envelope gene and contains a luciferase reporter gene.

Production of Pseudotyped Virus Stocks:

Co-transfect HEK 293T cells with the RTV and a plasmid expressing a heterologous

envelope glycoprotein (e.g., from vesicular stomatitis virus or amphotropic murine

leukemia virus).

Harvest the virus-containing supernatant after 48-72 hours and clarify by centrifugation.

Drug Susceptibility Assay:

Plate target cells (e.g., HEK 293T) in 96-well plates.

Add serial dilutions of GSK3532795 to the wells.

Infect the cells with the pseudotyped virus stocks.

Incubate for 48-72 hours.

Lyse the cells and measure luciferase activity using a luminometer.

Data Analysis:

Calculate the drug concentration that inhibits viral replication by 50% (IC50).

Determine the fold-change in IC50 by comparing the IC50 of the patient-derived virus to

that of a wild-type reference virus.
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Caption: Workflow for the PhenoSense Gag/PR Assay.
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Single-Cycle Susceptibility Assay
This assay is similar to the PhenoSense assay and is used to evaluate the antiviral activity of

compounds in a single round of viral replication.

Protocol:

Plasmid Co-transfection:

Co-transfect HEK 293T cells with a full-length HIV-1 proviral plasmid (containing Gag/PR

genes from clinical isolates and a reporter gene like luciferase) and a plasmid encoding a

heterologous envelope protein (e.g., SV-A-MuLV-env).

Cell Seeding and Compound Addition:

Seed the transfected cells into 96-well plates containing serial dilutions of GSK3532795.

Virus Harvest and Infection of Target Cells:

After approximately 30 hours, transfer the supernatant containing newly produced virions

to fresh target cells (e.g., HEK 293T).

Measurement of Reporter Gene Activity:

Incubate the infected target cells for 48-72 hours.

Measure the reporter gene activity (e.g., luciferase) to determine the extent of viral

replication.

Data Analysis:

Calculate the IC50 and fold-change as described for the PhenoSense assay.

Multiple-Cycle Susceptibility Assay
This assay measures the antiviral activity of a compound over multiple rounds of viral

replication, providing a more physiologically relevant assessment.

Protocol:
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Virus Stock Preparation:

Generate replication-competent virus stocks from clinical isolates by culturing patient

peripheral blood mononuclear cells (PBMCs) or by transfection of proviral DNA into

permissive cells.

Infection of Target Cells:

Infect a permissive T-cell line (e.g., MT-2) or stimulated PBMCs with the virus stock at a

low multiplicity of infection (MOI).

Compound Addition:

Add serial dilutions of GSK3532795 to the infected cell cultures.

Monitoring Viral Replication:

Culture the cells for several days (e.g., 7-14 days).

Periodically collect supernatant samples to measure viral replication. This can be done by

quantifying p24 antigen levels using an ELISA or by measuring reverse transcriptase

activity.

Data Analysis:

Plot viral replication over time for each drug concentration.

Calculate the drug concentration that inhibits viral replication by 50% (EC50) at a specific

time point.

Resistance Profile
In vitro resistance selection studies have shown that mutations conferring resistance to

GSK3532795 map to the Gag polyprotein, specifically near the CA-SP1 cleavage site.[4] Key

substitutions observed include V362I and A364V.[4] The emergence of the V362I substitution

often requires secondary mutations to confer a significant reduction in susceptibility.[4] In

clinical trials, these same mutations were selected in some participants receiving

GSK3532795.[2] Notably, GSK3532795 maintains its activity against many isolates that are
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resistant to the first-generation maturation inhibitor, bevirimat, and also against protease

inhibitor-resistant strains.[3][5]

Summary and Future Directions
GSK3532795 is a potent second-generation HIV-1 maturation inhibitor with a distinct

mechanism of action and a favorable resistance profile compared to earlier compounds in its

class. While its clinical development was discontinued due to gastrointestinal intolerability and

the emergence of resistance to the NRTI backbone in a Phase 2b study, it remains a valuable

tool for HIV-1 research.[2] The detailed protocols and data presented here provide a foundation

for researchers to utilize GSK3532795 in studies aimed at understanding the intricacies of HIV-

1 maturation, the mechanisms of drug resistance, and the development of future antiretroviral

therapies targeting this essential viral process.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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